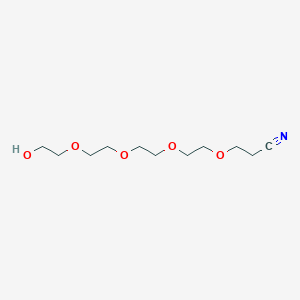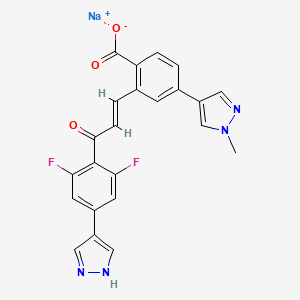
Hydroxy-PEG4-C2-nitrile
Descripción general
Descripción
Hydroxy-PEG4-nitrile is a PEG Linker containing a nitrile group. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Enhanced Thermal Conductivity in Composite Materials
Hydroxy-PEG4-C2-nitrile, a variant of polyethylene glycol (PEG), has been found to enhance the thermal conductivity of composite materials. For instance, PEG covalently modified hexagonal boron nitride, resulting in improved dispersibility and compatibility with epoxy resin matrix. This modification significantly improved the thermal conductivity of the composites (Yang et al., 2021).
Catalyst in Chemical Synthesis
PEG, including its derivatives like Hydroxy-PEG4-C2-nitrile, has been employed as a catalyst in various chemical synthesis processes. For example, a method for converting carboxylic acids into nitriles using hydroxylamine sulfate and zinc catalyzed by PEG400 under microwave irradiation has been reported (Cao et al., 2010). Similarly, PEG has been used for the synthesis of nitriles from aldehydes under microwave irradiation (Ri-fang, 2011).
Polymer and Nanomaterial Synthesis
Hydroxy-PEG4-C2-nitrile plays a crucial role in the synthesis of polymers and nanomaterials. It has been used in the preparation of polymer click reagents for block and star polymer synthesis (Tsutsuba et al., 2017). Its role in the formation of hybrid network structures in composite phase change materials, enhancing thermal conductivity and light-to-electric energy conversion capabilities, has also been recognized (Yang et al., 2018).
Medical and Biological Applications
In the medical and biological field, hydroxy-PEG4-C2-nitrile derivatives have been applied in various ways. They have been used in the fabrication of fibrous form-stable phase change materials with high thermal conductivity, potentially applicable in electronic cooling or temperature-adaptable textiles (Fang et al., 2020). Also, fluorescent organometallic porphyrin complex nanogels with controlled molecular structure have been prepared using PEG-based methodologies, useful in near-infrared imaging (Fu et al., 2012).
Biocompatible Antibacterial Systems
Hydroxy-PEG4-C2-nitrile derivatives, specifically PEG-functionalized nanomaterials, have shown potential in creating biocompatible antibacterial systems. For example, PEG-functionalized molybdenum disulfide nanoflowers have been developed, demonstrating significant antibacterial activity and potential for wound healing applications (Yin et al., 2016).
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h13H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGORYUHYXJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG4-nitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)

![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)
